

# An In-depth Technical Guide to (3-iodopropoxy)Benzene

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	(3-iodopropoxy)Benzene	
Cat. No.:	B15354301	Get Quote

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of **(3-iodopropoxy)benzene**. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

## **Physicochemical Properties**

Quantitative data for **(3-iodopropoxy)benzene** is not widely available in the literature. The following table summarizes its known properties, along with data for structurally related analogs to provide a comparative context.



Property	(3- iodopropoxy)benze ne	1-Chloro-4-(3- iodopropoxy)benze ne (Analog)	[(3- iodopropoxy)methy l]benzene (Analog)
Molecular Formula	C <sub>9</sub> H <sub>11</sub> IO	C <sub>9</sub> H <sub>10</sub> CllO[1]	C10H13IO[2]
Molecular Weight	262.09 g/mol	296.53 g/mol [1]	276.11 g/mol [2]
Appearance	White solid[3]	-	-
Melting Point	Not Reported	31 °C[1]	Not Reported
Boiling Point	Not Reported	317 °C at 760 mmHg[1]	Not Reported
Density	Not Reported	1.673 g/cm <sup>3</sup> [1]	Not Reported
Solubility	Soluble in toluene and other aromatic hydrocarbons.[4]	Soluble in toluene and benzene.[4]	Not Reported
CAS Number	Not Assigned	119795-57-2[1]	5375-00-8[2]

# **Experimental Protocols**

The synthesis of **(3-iodopropoxy)benzene** can be achieved via a Williamson ether synthesis, a common and effective method for preparing ethers. The following protocol is adapted from the synthesis of a structurally similar compound, 1-bromo-4-**(3-iodopropoxy)benzene**[5][6].

## Synthesis of (3-iodopropoxy)benzene

### Materials:

- Phenol
- 1,3-Diiodopropane
- Potassium carbonate (K<sub>2</sub>CO<sub>3</sub>)
- Dry N,N-Dimethylformamide (DMF)



- Diethyl ether (Et<sub>2</sub>O)
- Water (H<sub>2</sub>O)
- Magnesium sulfate (MgSO<sub>4</sub>) or Sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)

#### Procedure:

- To a stirred solution of phenol (1.0 equivalent) in dry DMF, add 1,3-diiodopropane (2.0 equivalents) and potassium carbonate (1.5 equivalents).
- The reaction mixture is stirred at room temperature for 24 hours under a nitrogen atmosphere.
- After 24 hours, the reaction mixture is partitioned between diethyl ether and water.
- The aqueous layer is extracted with diethyl ether.
- The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate or sodium sulfate.
- The solvent is removed under reduced pressure.
- The crude product is purified by column chromatography on silica gel to yield pure (3-iodopropoxy)benzene.

## **Spectroscopic Characterization**

Nuclear Magnetic Resonance (NMR) Spectroscopy

• ¹H NMR: The proton NMR spectrum of (3-iodopropoxy)benzene in CDCl₃ shows characteristic signals for the aromatic and aliphatic protons. The aromatic protons appear as a multiplet in the range of δ 6.46-7.55 ppm[3]. The methylene group attached to the oxygen atom (O-CH₂) resonates as a triplet at approximately δ 3.95 ppm[3]. The methylene group adjacent to the iodine atom (-CH₂-I) appears as a triplet around δ 3.26 ppm[3]. The central methylene group of the propyl chain shows a multiplet at about δ 2.05 ppm[3].



<sup>13</sup>C NMR: For the related compound 1-iodo-3-(3-iodopropoxy)benzene, the carbon signals for the propoxy chain are observed at δ 67.4 (O-CH<sub>2</sub>), 32.6 (CH<sub>2</sub>), and 2.4 (-CH<sub>2</sub>-I) ppm[7]. The aromatic carbons in substituted phenoxy compounds typically resonate between 110 and 160 ppm[4].

Infrared (IR) Spectroscopy

The IR spectrum of **(3-iodopropoxy)benzene** is expected to show the following characteristic absorption bands, based on data from its chloro-substituted analog[4]:

Aromatic C-H stretch: 3030-3100 cm<sup>-1</sup>

Aromatic C-C stretch: 1500-1600 cm<sup>-1</sup> (multiple bands)

• Aliphatic C-H stretch: 2850-3000 cm<sup>-1</sup>

• C-O (ether) stretch: 1200-1250 cm<sup>-1</sup> (asymmetric) and 1000-1050 cm<sup>-1</sup> (symmetric)

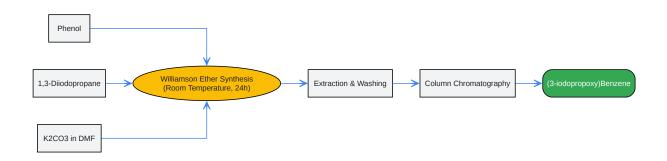
• C-I stretch: 500-600 cm<sup>-1</sup>

Mass Spectrometry (MS)

In the mass spectrum of the analogous 1-chloro-4-(3-iodopropoxy)benzene, the molecular ion peak is observed, and a common fragmentation pattern is the loss of an iodine atom[4]. For (3-iodopropoxy)benzene, the mass spectrum would be expected to show the molecular ion peak at m/z 262 and a significant fragment at m/z 135, corresponding to the loss of iodine.

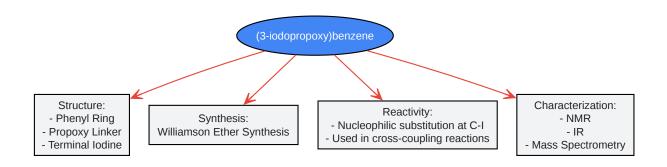
## **Visualizations**





Click to download full resolution via product page

Synthesis workflow for (3-iodopropoxy)benzene.



Click to download full resolution via product page

Key features of (3-iodopropoxy)benzene.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

• 1. CAS Number Index | Chemsrc [chemsrc.com]



- 2. 1pchem.com [1pchem.com]
- 3. summit.sfu.ca [summit.sfu.ca]
- 4. Buy 1-Chloro-4-(3-iodopropoxy)benzene;toluene | 306935-89-7 [smolecule.com]
- 5. uu.diva-portal.org [uu.diva-portal.org]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to (3-iodopropoxy)Benzene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15354301#physicochemical-properties-of-3-iodopropoxy-benzene]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com